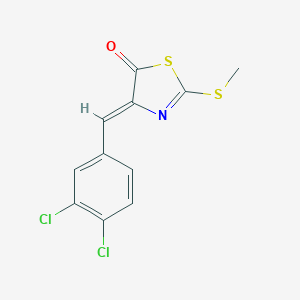![molecular formula C25H22N4O2S B307614 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways in cells. It has also been suggested that this compound may interact with DNA and RNA, thereby affecting gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which allows for the exploration of novel biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is the investigation of its mechanism of action and its potential interaction with DNA and RNA. In addition, further studies could be conducted to explore the potential use of this compound in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique chemical and biological properties that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
Métodos De Síntesis
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-naphthylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride and sodium sulfide to yield the final product. The synthesis of this compound has been reported in various scientific journals and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential use in various scientific research applications. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C25H22N4O2S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-(3-methylsulfanyl-6-naphthalen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C25H22N4O2S/c1-3-8-21(30)29-20-12-7-6-11-19(20)22-23(26-25(32-2)28-27-22)31-24(29)18-14-13-16-9-4-5-10-17(16)15-18/h4-7,9-15,24H,3,8H2,1-2H3 |
Clave InChI |
WORFYTQQZLFLKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Bromo-6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307531.png)
![3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)
![4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307545.png)
![2,6-Ditert-butyl-4-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B307547.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307548.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307549.png)
![{6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307550.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307554.png)